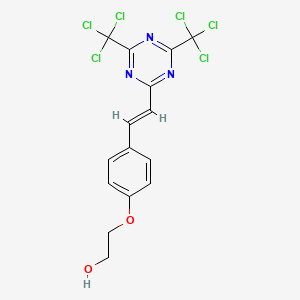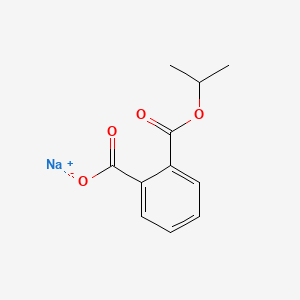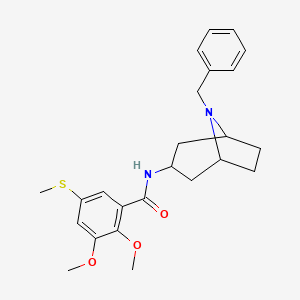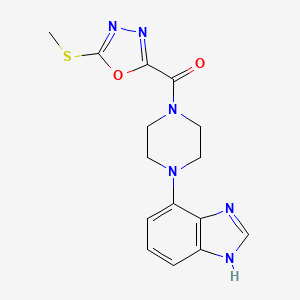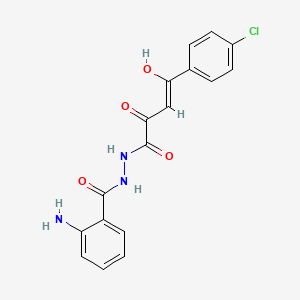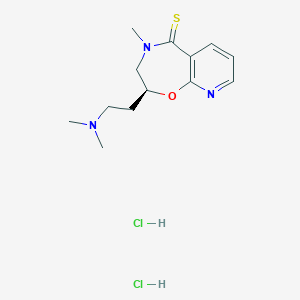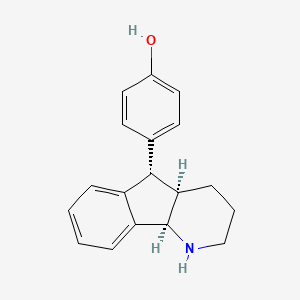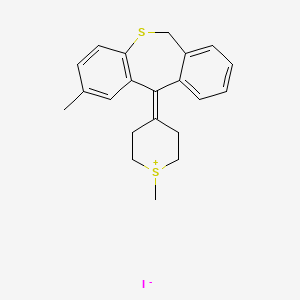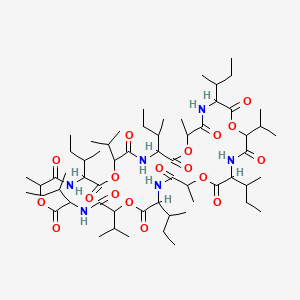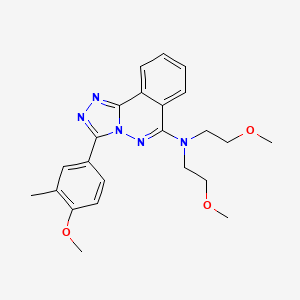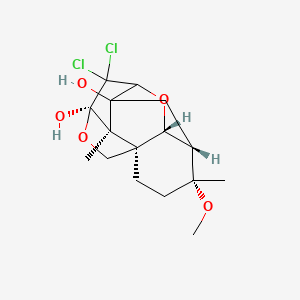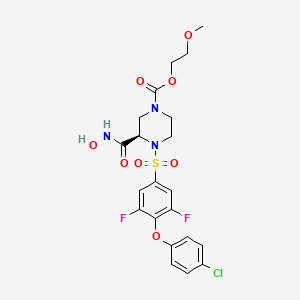
1-Piperazinecarboxylic acid, 4-((4-(4-chlorophenoxy)-3,5-difluorophenyl)sulfonyl)-3-((hydroxyamino)carbonyl)-, 2-methoxyethyl ester, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XL-784 free acid is a selective inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This compound has shown significant potential in inhibiting various MMPs, including MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13 . Due to its potent inhibitory effects, XL-784 free acid is being explored for its therapeutic applications in various diseases, particularly those involving tissue remodeling and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XL-784 free acid involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of XL-784 free acid follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
Types of Reactions
XL-784 free acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Scientific Research Applications
XL-784 free acid has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of MMPs and their role in various chemical processes.
Biology: Investigated for its effects on cellular processes involving MMPs, such as cell migration, invasion, and tissue remodeling.
Medicine: Explored for its therapeutic potential in diseases involving excessive MMP activity, such as cancer, arthritis, and cardiovascular diseases.
Industry: Utilized in the development of new materials and products that require controlled degradation of extracellular matrix components
Mechanism of Action
XL-784 free acid exerts its effects by selectively inhibiting MMPs. It binds to the active site of these enzymes, preventing them from breaking down extracellular matrix components. This inhibition is achieved through the interaction of the compound with specific amino acid residues in the enzyme’s active site, leading to a conformational change that reduces the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Marimastat: Another MMP inhibitor with a broad spectrum of activity.
Batimastat: A potent MMP inhibitor used in cancer research.
Doxycycline: An antibiotic that also exhibits MMP inhibitory activity
Uniqueness of XL-784 Free Acid
XL-784 free acid is unique in its high selectivity for certain MMPs, such as MMP-2 and MMP-13, while exhibiting lower potency for MMP-1. This selectivity profile makes it particularly useful for targeting specific pathological conditions without affecting other MMPs that are important for normal physiological processes .
Properties
CAS No. |
637026-72-3 |
|---|---|
Molecular Formula |
C21H22ClF2N3O8S |
Molecular Weight |
549.9 g/mol |
IUPAC Name |
2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(hydroxycarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H22ClF2N3O8S/c1-33-8-9-34-21(29)26-6-7-27(18(12-26)20(28)25-30)36(31,32)15-10-16(23)19(17(24)11-15)35-14-4-2-13(22)3-5-14/h2-5,10-11,18,30H,6-9,12H2,1H3,(H,25,28)/t18-/m1/s1 |
InChI Key |
PRIJGYZAOBNIPH-GOSISDBHSA-N |
Isomeric SMILES |
COCCOC(=O)N1CCN([C@H](C1)C(=O)NO)S(=O)(=O)C2=CC(=C(C(=C2)F)OC3=CC=C(C=C3)Cl)F |
Canonical SMILES |
COCCOC(=O)N1CCN(C(C1)C(=O)NO)S(=O)(=O)C2=CC(=C(C(=C2)F)OC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


